![molecular formula C7H13NO3S B12966814 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a bicyclic compound that features a unique structural motif
Métodos De Preparación
The synthesis of 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylamines . This method allows for the formation of the bicyclic structure under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Can occur at various positions on the bicyclic ring, often facilitated by nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like ABNO, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has several scientific research applications:
Chemistry: Used as a catalyst in oxidation reactions, particularly in the oxidation of alcohols to carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism by which 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide exerts its effects involves its ability to participate in radical-based reactions. For example, it can catalyze the oxidation of alcohols through a nitroxyl radical mechanism, where the compound acts as a stable radical that facilitates the transfer of electrons . This process involves molecular targets such as alcohol substrates and pathways that include the formation of carbonyl compounds.
Comparación Con Compuestos Similares
Similar compounds to 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide include:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered nitroxyl radical used in similar oxidation reactions.
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific structural motif and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2 |
Clave InChI |
RKLYMCIEYPVQRY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CS(=O)(=O)CC(C2O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


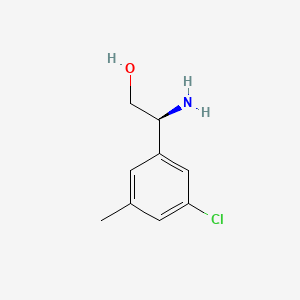

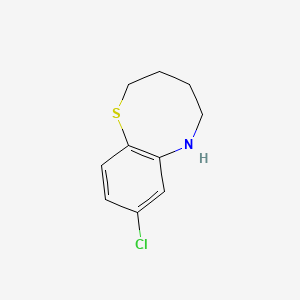

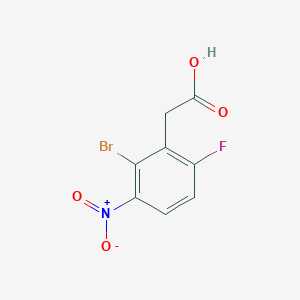
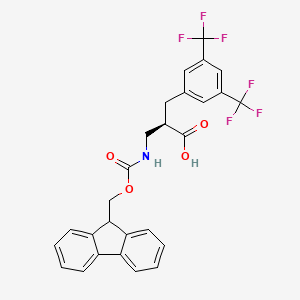
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
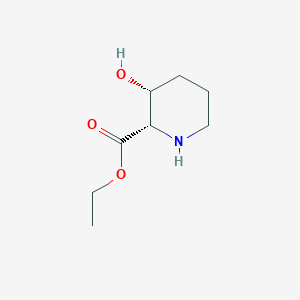

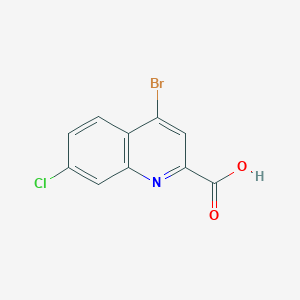
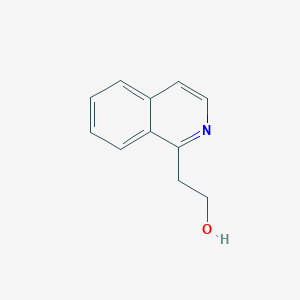

![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
